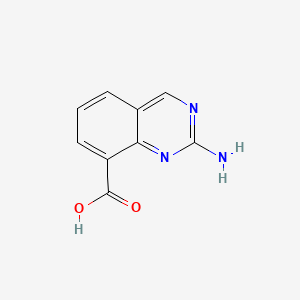
2-Aminoquinazoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoquinazoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-8-carboxylic acid, can be achieved through various methods. One efficient method involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another approach includes the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and demonstrate the practicality of synthesizing 2-aminoquinazoline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through the use of acid-mediated annulation reactions.
化学反应分析
Types of Reactions: 2-Aminoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-8-carboxylic acid derivatives, while reduction may yield 2-aminoquinazoline derivatives with varying degrees of hydrogenation.
科学研究应用
2-Aminoquinazoline-8-carboxylic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-aminoquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
Quinazoline: A parent compound with a similar heterocyclic structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
2-Aminoquinazoline: A closely related compound without the carboxylic acid group.
Uniqueness: 2-Aminoquinazoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinazoline scaffold. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific research applications .
属性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC 名称 |
2-aminoquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12) |
InChI 键 |
MKPMUKUAQUTMGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


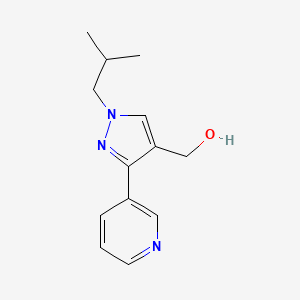
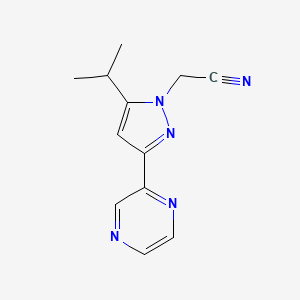
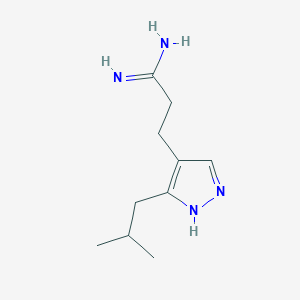
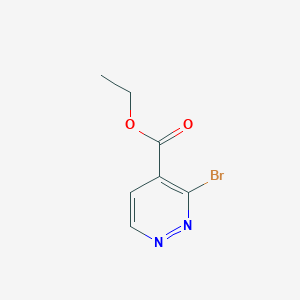
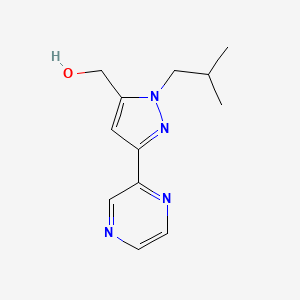
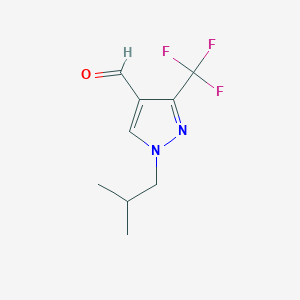
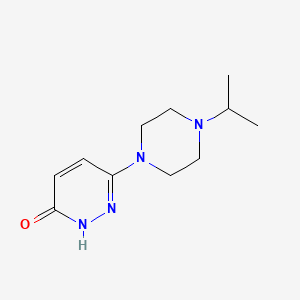
![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)

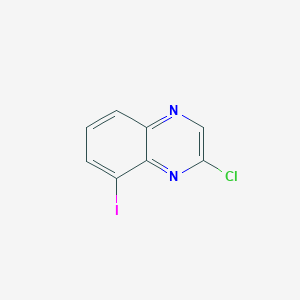

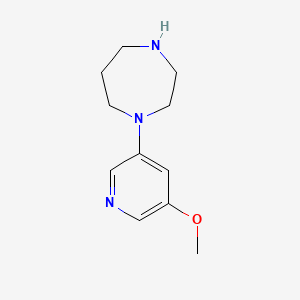
![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
